(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 5-methyl-1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reagents may also be adjusted to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for certain receptors. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is investigated for its potential therapeutic properties. It may have applications in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Oxazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Lorazepam: A benzodiazepine with applications in the treatment of anxiety disorders.
Uniqueness
®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific structural features and potential applications. Unlike traditional benzodiazepines, it may offer distinct pharmacological profiles and therapeutic benefits. Its versatility in chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1030377-27-5 |
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Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
MDWWAHWZRWJLAV-UTONKHPSSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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